

A Technical Guide to the Synthesis of Fmoc-Dap(Boc)-OH

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Compound of Interest

Compound Name: Fmoc-Dap(Boc)-OH

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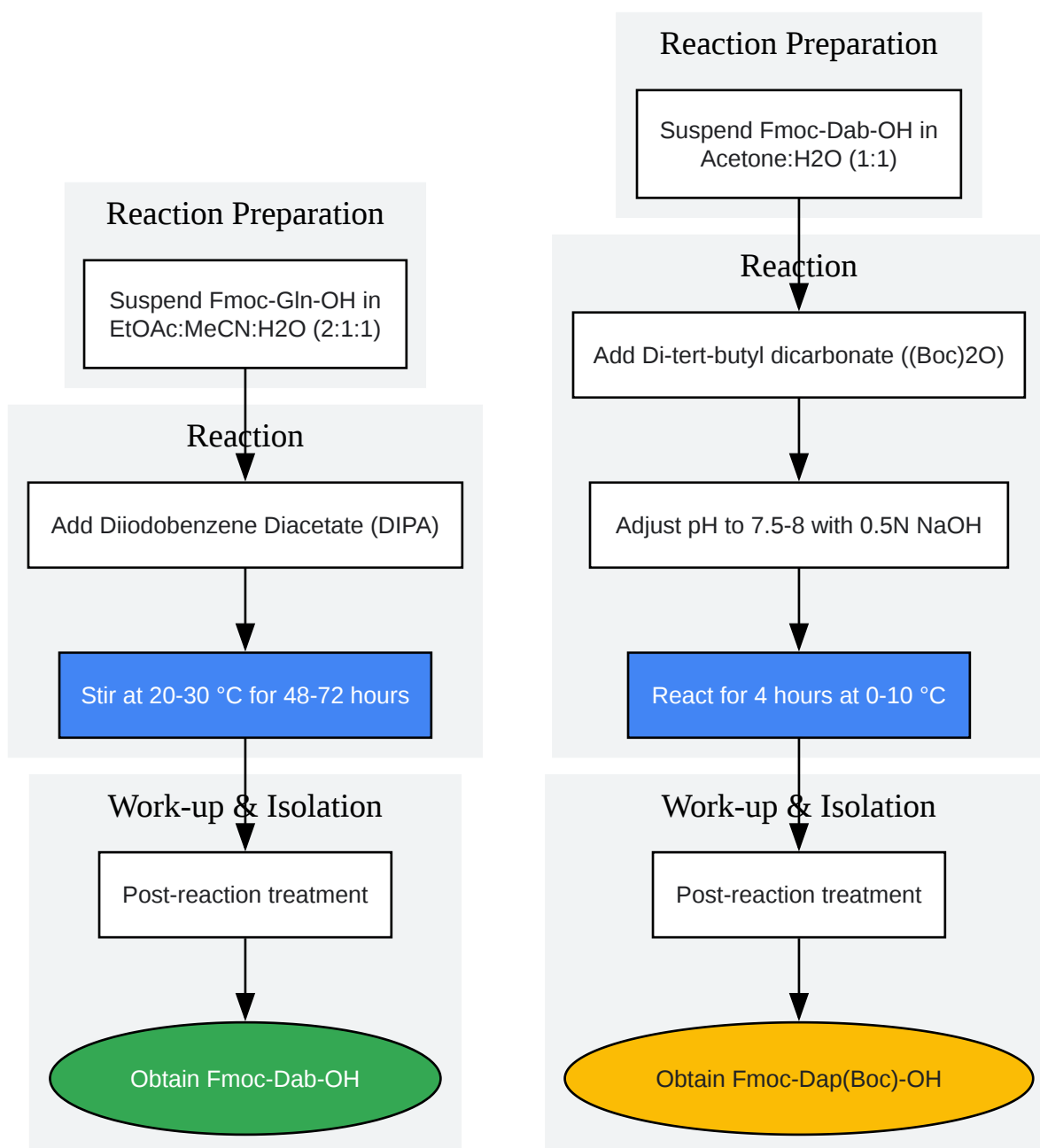
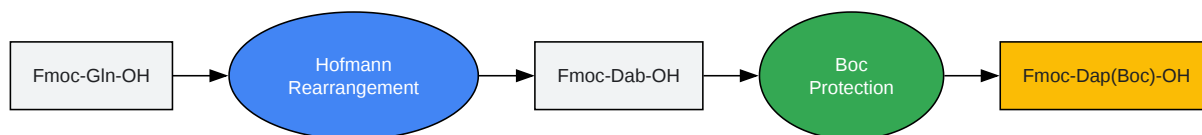
This in-depth technical guide provides a comprehensive overview of a scalable and efficient synthesis pathway for $N\alpha$ -Fmoc- $N\beta$ -Boc-L-2,3-diaminopropionic acid (**Fmoc-Dap(Boc)-OH**), a critical building block in peptide synthesis and drug development.^{[1][2]} The unique structure of this derivative, with its orthogonal protecting groups, allows for the selective modification of peptides, making it an invaluable tool for creating complex peptide structures and targeted therapeutics.^{[1][2]}

Synthesis Pathway Overview

A streamlined, two-step synthetic method has been developed for the large-scale production of **Fmoc-Dap(Boc)-OH**, circumventing the need for palladium on activated carbon, which can complicate purification.^[3] This pathway begins with the commercially available Fmoc-Gln-OH and proceeds through a Hofmann rearrangement followed by the introduction of the Boc protecting group.

Logical Flow of the Synthesis

The synthesis follows a logical progression from a readily available starting material to the final protected amino acid derivative. The key transformation involves the conversion of the glutamine side chain into a primary amine, which is then protected.



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References

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